3-(2-(Piperidin-1-yl)ethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-piperidin-1-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRCQMIOFFBPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620482 | |
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373824-23-8 | |
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2 Piperidin 1 Yl Ethoxy Aniline and Structural Analogues
Diverse Synthetic Approaches to Piperidine-Aniline Architectures
Nucleophilic Substitution and O-Alkylation Strategies
Nucleophilic substitution reactions represent a fundamental and widely utilized method for the synthesis of piperidine-aniline derivatives. In this approach, an aniline (B41778) derivative, acting as a nucleophile, attacks an electrophilic alkyl halide, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond. researchgate.netquora.com
A common strategy for synthesizing the ether linkage in compounds like 3-(2-(Piperidin-1-yl)ethoxy)aniline involves the O-alkylation of a substituted phenol (B47542) with a piperidine-containing alkyl halide. For instance, 3-aminophenol (B1664112) can be reacted with 1-(2-chloroethyl)piperidine (B1294334) in the presence of a base to yield the target molecule. The base, such as potassium carbonate, facilitates the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity. researchgate.net The slow addition of the alkyl halide can help to favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, which can occur if the alkyl halide is in excess. researchgate.net
The aniline nitrogen, with its lone pair of electrons, can also act as a nucleophile in substitution reactions. quora.com This reactivity allows for the direct alkylation of anilines to produce N-substituted derivatives.
Amide Coupling and Condensation Reactions in Analog Synthesis
Amide bond formation is a cornerstone of synthetic organic chemistry, providing a robust method for linking molecular fragments. organic-chemistry.org In the context of piperidine-aniline analogues, amide coupling reactions are frequently employed to introduce diversity and explore structure-activity relationships. nih.gov
A variety of coupling reagents can be utilized to facilitate the formation of the amide bond between a carboxylic acid and an amine. A convenient and effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov This combination has proven successful in coupling electron-deficient anilines with various carboxylic acids. nih.gov The reaction proceeds by activation of the carboxylic acid by EDC, followed by nucleophilic attack of the amine.
This methodology is particularly valuable for synthesizing libraries of analogues where the nature of the acyl group is varied. For example, a pyrazole (B372694) carboxylic acid can be coupled with different substituted aminopiperidines to probe the impact of these modifications on biological activity. nih.gov
Reductive Amination Techniques for Piperidine (B6355638) Ring Formation
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is a key strategy for constructing the piperidine ring itself or for attaching side chains to a pre-existing piperidine scaffold. researchgate.netpearson.com The reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net
A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net Borane-pyridine complex (BAP) has emerged as a superior alternative to NaCNBH₃ in some cases, as it avoids the formation of nitrile impurities and can be less prone to reducing the starting aldehyde. tandfonline.comtandfonline.com Reductive amination can be used to synthesize N-substituted piperidines by reacting piperidine with an appropriate aldehyde. tandfonline.com This one-pot procedure is convenient and can be applied to a range of aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com
For the synthesis of more complex piperidine structures, intramolecular reductive amination of amino-aldehydes or amino-ketones can be a powerful tool. mdpi.com This approach has been successfully applied to the synthesis of polyhydroxypiperidine iminosugars from carbohydrate precursors. researchgate.net
Electrochemical Synthesis via Electroreductive Cyclization
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and elevated temperatures. nih.govnih.gov Electroreductive cyclization has been successfully employed for the synthesis of piperidine derivatives from readily available starting materials. nih.govnih.govrawdatalibrary.netresearchgate.net
This technique involves the reduction of an imine at the cathode of an electrochemical cell. The resulting radical anion can then undergo an intramolecular cyclization with a tethered alkyl halide to form the piperidine ring. nih.gov The use of a flow microreactor can enhance the efficiency of this process due to the large specific surface area, leading to good yields of the desired heterocyclic amines. nih.govnih.govresearchgate.net This method has been used to synthesize piperidine derivatives on a preparative scale through continuous electrolysis. nih.govresearchgate.net
Olefination Reactions for Side Chain Elaboration
Olefination reactions, such as the Wittig reaction, are fundamental tools for the formation of carbon-carbon double bonds and can be utilized for the elaboration of side chains on piperidine-aniline structures. While direct examples for the synthesis of this compound are not prominent, the principle can be applied to create analogues with unsaturated linkers.
Synthesis of Specific Precursors and Intermediates for this compound
The synthesis of this compound relies on the availability of key precursors and intermediates. The primary building blocks are a substituted aniline and a piperidine-containing fragment.
One key intermediate is 1-(2-chloroethyl)piperidine . This can be synthesized from piperidine and 2-chloroethanol, though specific synthetic details for this precursor are not extensively detailed in the provided context. Another crucial precursor is 3-aminophenol .
The synthesis of the final compound can be envisioned through the Williamson ether synthesis, where the sodium salt of 3-aminophenol (formed by reaction with a base like sodium hydride) is reacted with 1-(2-chloroethyl)piperidine.
Alternatively, a precursor for the aniline moiety could be a nitrophenol derivative, such as 1-nitro-3-(2-(piperidin-1-yl)ethoxy)benzene . This intermediate could be synthesized by the O-alkylation of 3-nitrophenol (B1666305) with 1-(2-chloroethyl)piperidine. Subsequent reduction of the nitro group, for example by catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, would then yield the desired this compound.
The synthesis of precursors for related analogues often involves multi-step sequences. For instance, the synthesis of piperidine iminosugars starts from carbohydrates, which undergo a series of transformations including intramolecular reductive amination to form the piperidine ring. researchgate.net
Sustainable and Green Chemistry Innovations in Synthesis
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of piperidine derivatives to enhance efficiency, reduce waste, and minimize the use of hazardous materials. Key innovations include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the implementation of solvent-free or environmentally benign solvent systems.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov In the context of piperidine synthesis, microwave assistance has been successfully employed in various reactions, including the condensation of 2-aminonicotinaldehyde with ethyl cyanoacetate (B8463686) in the presence of piperidine under solvent-free conditions to form a key intermediate for 1,8-naphthyridine (B1210474) derivatives. nih.gov Another example is the microwave-assisted synthesis of quinoline (B57606) thiosemicarbazones bearing a piperidine moiety, which was achieved through the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides, resulting in excellent yields. researchgate.net The application of microwave energy can significantly reduce reaction times, for instance, in the synthesis of 3,5-arylated 2-pyrazolines from chalcones and hydrazines. thieme-connect.com
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green energy source. The formation, growth, and collapse of cavitation bubbles generate localized high pressures and temperatures, which can enhance reaction rates and yields. rsc.org Ultrasound has been effectively used in the synthesis of piperidinyl-quinoline acylhydrazones, where conjugation of the respective aldehydes and hydrazides was achieved in just 4-6 minutes with excellent yields. Current time information in Nagaland Division, IN. This method has also been applied to the eco-friendly synthesis of various heterocyclic compounds from a piperidine-based starting material, yielding potent antitumor agents. nih.gov The use of ultrasound can facilitate reactions in aqueous media, a key aspect of green chemistry. For instance, a catalyst-free aza-Michael reaction in water for the synthesis of β-amino compounds has been demonstrated to proceed with high yields in a short time under ultrasonic irradiation. rsc.org
Solvent-Free and Green Solvent Conditions:
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often facilitated by microwave or ultrasound, simplify purification, reduce waste, and minimize environmental impact. nih.gov An example is the synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile (B1312659) from 2-aminonicotinaldehyde and ethyl cyanoacetate with piperidine under solvent-free conditions. nih.gov
Furthermore, the use of green solvents, such as water or deep eutectic solvents (DES), is gaining traction. Water-mediated intramolecular cyclization has been developed as a green approach for the synthesis of substituted piperidinols. acs.org Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are non-volatile, biodegradable, and often inexpensive. A glucose-urea DES has been successfully employed as a reaction medium for the synthesis of piperidin-4-one derivatives, demonstrating a greener alternative to conventional organic solvents. snnu.edu.cn
Table 1: Comparison of Green Synthesis Methodologies for Piperidine Derivatives
| Methodology | Key Advantages | Example Reaction | Reference(s) |
|---|---|---|---|
| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields. | Synthesis of quinoline thiosemicarbazones with a piperidine moiety. | researchgate.net |
| Ultrasound-Assisted | Enhanced reaction rates, can be used in aqueous media. | Synthesis of piperidinyl-quinoline acylhydrazones. | Current time information in Nagaland Division, IN. |
| Solvent-Free | Reduced waste, simplified purification, lower environmental impact. | Synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. | nih.gov |
| Green Solvents (e.g., DES) | Non-volatile, biodegradable, environmentally benign. | Synthesis of piperidin-4-one derivatives in a glucose-urea deep eutectic solvent. | snnu.edu.cn |
Catalytic Strategies in the Formation of Piperidine Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The formation of the piperidine ring, a key structural motif in many pharmaceuticals, has benefited significantly from the development of novel catalytic strategies, including transition metal-mediated cross-coupling reactions and metal-free alternatives.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. youtube.com This reaction is widely used to couple amines with aryl halides or triflates and has been successfully applied to the synthesis of piperidine derivatives. For instance, the coupling of various piperidines with five-membered hetaryl bromides has been achieved using a carbene palladium complex as a precatalyst and sodium tert-butoxide as the base. thieme-connect.com The efficiency of this reaction is often dependent on the choice of phosphine (B1218219) ligands, with bulky, electron-rich ligands like XPhos and SPhos enhancing the reaction's efficiency and selectivity. youtube.com The development of convenient (NHC)Pd(R-allyl)Cl catalysts has also provided a practical protocol for this transformation. rsc.org
Chan-Lam Coupling:
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture. wikipedia.org This methodology has been employed in the N-arylation of piperidine and other cyclic secondary amines with arylboronic acids. st-andrews.ac.uk The reaction typically uses a copper(II) salt, such as copper(II) acetate, and can be performed with either stoichiometric or catalytic amounts of the copper source. thieme-connect.comorganic-chemistry.org
Table 2: Overview of Key Transition Metal-Mediated Cross-Coupling Reactions for Piperidine Synthesis
| Reaction | Catalyst | Coupling Partners | Key Features | Reference(s) |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium complexes with phosphine or NHC ligands | Amine (e.g., piperidine) + Aryl/Hetaryl Halide or Triflate | Forms C-N bonds; high efficiency and generality. | youtube.comthieme-connect.comacs.org |
| Chan-Lam Coupling | Copper(II) salts | Amine (e.g., piperidine) + Arylboronic Acid | Forms C-N bonds; mild reaction conditions (often room temperature, open to air). | wikipedia.orgorganic-chemistry.orgst-andrews.ac.uk |
The development of organocatalytic and metal-free synthetic routes provides a sustainable alternative to transition metal-catalyzed reactions, avoiding the cost and potential toxicity associated with heavy metals.
Organocatalysis:
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Proline and its derivatives are prominent organocatalysts for the synthesis of piperidines. For example, a domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol can synthesize polysubstituted piperidines from aldehydes and nitroolefins with excellent enantioselectivity, forming four contiguous stereocenters in a single step. acs.orgacs.orgnih.gov Hybrid bio-organocatalytic cascades have also been developed, where a transaminase generates a reactive cyclic imine intermediate that then undergoes a proline-catalyzed Mannich reaction to form 2-substituted piperidines. rsc.orgnih.gov
Metal-Free Pathways:
Metal-free approaches often rely on the inherent reactivity of the substrates under specific conditions. A borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as a hydrogen source provides a practical route to various piperidines with good cis-selectivity. organic-chemistry.org Another metal-free approach involves the construction of piperidine-2,6-diones from methyl acetates and acrylamides under basic conditions (KOtBu), which is notable for its mild conditions and operational simplicity. researchgate.net
Control of Stereochemistry in the Synthesis of Piperidine Derivatives
The biological activity of piperidine-containing compounds is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance.
A variety of strategies have been developed to achieve stereoselective synthesis of piperidine derivatives. rsc.org These include the use of chiral catalysts, chiral auxiliaries, and starting materials from the chiral pool.
Catalytic Asymmetric Synthesis:
Asymmetric hydrogenation of pyridine (B92270) derivatives is a common strategy. Iridium, rhodium, and ruthenium complexes with chiral ligands have been shown to be effective for the stereoselective hydrogenation of pyridines and their salts. nih.gov For instance, an iridium(I) catalyst with a P,N-ligand can achieve the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives have also been developed to provide enantioenriched 3-substituted piperidines. snnu.edu.cn
Rhodium-catalyzed C-H functionalization offers another avenue for stereoselective synthesis. The site-selectivity and stereoselectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov
Organocatalytic Asymmetric Synthesis:
As mentioned previously, organocatalysis provides powerful tools for asymmetric synthesis. The O-TMS protected diphenylprolinol catalyzed domino reaction is a prime example of achieving high enantioselectivity in the formation of polysubstituted piperidines. acs.orgacs.org
Substrate-Controlled Synthesis:
Chirality can also be introduced from the starting materials. An efficient asymmetric synthesis of substituted piperidines has been reported through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, starting from chiral amines. rsc.org Another approach involves a catalytic asymmetric deprotonation-aldehyde trapping-ring expansion sequence starting from N-Boc pyrrolidine (B122466) to deliver chiral β-hydroxy piperidines. acs.org
The stereoselective synthesis of 2,6-disubstituted piperidines, a common motif in alkaloids, has been extensively reviewed, with strategies focusing on controlling the relative and absolute stereochemistry at the C2 and C6 positions. rsc.org
Computational Chemistry and Theoretical Insights into 3 2 Piperidin 1 Yl Ethoxy Aniline
Quantum Mechanical Investigations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them well-suited for studying molecules of this size.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 3-(2-(Piperidin-1-yl)ethoxy)aniline, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to locate the global minimum energy structure. rdd.edu.iqresearchgate.net This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is found.
Due to the flexible ethoxy-piperidine side chain, multiple conformers may exist with closely spaced energies. A systematic conformational search followed by DFT optimization of the most promising candidates is necessary to identify the global minimum and other low-energy conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.
Table 1: Representative Optimized Geometrical Parameters for a Hypothetical Low-Energy Conformer of this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (aniline) | ~1.40 Å |
| C-O (ether) | ~1.37 Å | |
| N-C (piperidine) | ~1.46 Å | |
| Bond Angle | C-O-C (ether) | ~118° |
| C-N-C (piperidine) | ~112° | |
| Dihedral Angle | C-C-O-C | ~175° (anti-periplanar) |
Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would be obtained from specific DFT calculations on this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (e.g., UV-Vis spectra). mdpi.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide insights into the nature of these transitions.
For this compound, TD-DFT calculations would likely reveal transitions involving the π-system of the aniline (B41778) ring. The position and intensity of the absorption bands would be influenced by the piperidine (B6355638) and ethoxy substituents. These calculations can help in understanding the photophysical properties of the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). thaiscience.inforesearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.info A smaller gap suggests higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are representative values based on studies of similar aniline derivatives. thaiscience.info The actual values would depend on the specific DFT functional and basis set used.
Molecular Electrostatic Potential (MEP) and Global Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage, making these sites potential hydrogen bond acceptors. The aromatic protons and the N-H protons of the amino group would exhibit positive potential.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). thaiscience.info
Molecular Dynamics and Conformational Studies
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. researchgate.net For a flexible molecule like this compound, MD simulations can provide insights into its conformational flexibility, the time-averaged distribution of different conformers, and the dynamics of its interactions with solvent molecules or biological macromolecules. nih.govnih.gov
By simulating the molecule's trajectory over nanoseconds or longer, one can explore the potential energy surface and identify the most populated conformational states. This information is crucial for understanding how the molecule might bind to a receptor or how its shape influences its bulk properties.
Charge Transfer Phenomena and Delocalization (e.g., Natural Bond Orbital (NBO) Analysis)
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and delocalization effects within a molecule by analyzing the electron density in terms of localized bonds and lone pairs. mdpi.comnih.gov It provides a detailed picture of the bonding and anti-bonding interactions and can quantify the stabilizing effects of electron delocalization (hyperconjugation).
In this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons of the aniline nitrogen into the π* orbitals of the benzene (B151609) ring. This interaction is a key contributor to the electronic properties of aniline derivatives. Furthermore, NBO can quantify the intramolecular charge transfer between the donor (aniline and ethoxy groups) and acceptor (aromatic ring) parts of the molecule. The analysis of donor-acceptor interactions provides stabilization energies (E(2)), which indicate the strength of these delocalization effects. nih.govnih.gov
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N(aniline) | π* (C-C) (aromatic) | ~45-55 |
| LP (2) O(ether) | σ* (C-C) (adjacent) | ~5-10 |
| σ (C-H) (aliphatic) | σ* (N-C) (piperidine) | ~2-5 |
Note: The E(2) values are illustrative, representing typical stabilization energies for such interactions. The actual values would be obtained from specific NBO calculations.
Prediction of Molecular Descriptors Relevant to Biological Activity
In the field of computational chemistry, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to predict the biological activity and physicochemical properties of chemical compounds. For the compound this compound, several key molecular descriptors have been calculated to provide theoretical insights into its potential biological behavior.
Topological Polar Surface Area (TPSA) Calculation
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. TPSA is a valuable parameter for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. A high TPSA is generally associated with poor membrane permeability.
For this compound, the calculated TPSA value is 38.49 Ų chemscene.com. This value suggests a moderate degree of polarity, which is an important factor in its potential interactions with biological targets.
Table 1: Predicted TPSA for this compound
| Molecular Descriptor | Predicted Value |
| Topological Polar Surface Area (TPSA) | 38.49 Ų |
| Data sourced from computational chemistry predictions. chemscene.com |
Lipophilicity (LogP) Estimation
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a critical determinant of a molecule's pharmacokinetic profile. It influences absorption, distribution, metabolism, and excretion (ADME). LogP values indicate how a compound will distribute between an aqueous and a lipid phase in the body.
The estimated LogP for this compound is 2.1335 chemscene.com. This value indicates a moderate level of lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.
Table 2: Estimated Lipophilicity (LogP) for this compound
| Molecular Descriptor | Predicted Value |
| Lipophilicity (LogP) | 2.1335 |
| Data sourced from computational chemistry predictions. chemscene.com |
Hydrogen Bond Donor and Acceptor Counts
Hydrogen bonds play a pivotal role in molecular recognition and the binding of a ligand to its biological target. The number of hydrogen bond donors and acceptors in a molecule provides insight into its potential to form these crucial interactions. Hydrogen bond donors are typically hydrogens attached to electronegative atoms (like oxygen or nitrogen), while acceptors are electronegative atoms with lone pairs of electrons.
Computational analysis of this compound reveals that it has 1 hydrogen bond donor and 3 hydrogen bond acceptors chemscene.com. The primary amine group (-NH2) on the aniline ring contains the hydrogen bond donor. The hydrogen bond acceptors include the nitrogen atom in the piperidine ring, the oxygen atom of the ethoxy bridge, and the nitrogen atom of the aniline group.
Table 3: Predicted Hydrogen Bond Donor and Acceptor Counts for this compound
| Molecular Descriptor | Predicted Count |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Data sourced from computational chemistry predictions. chemscene.com |
Chemical Reactivity, Functionalization, and Application As a Building Block
Reactivity Profiles of the Aniline (B41778) Moiety in 3-(2-(Piperidin-1-yl)ethoxy)aniline
The aniline moiety in this compound is a primary arylamine, which makes it highly reactive toward electrophilic aromatic substitution. libretexts.org The amino group (-NH2) is a potent activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org This high reactivity can sometimes be a disadvantage, as it can lead to multiple substitutions. For instance, direct bromination of aniline often results in the formation of di- and tri-bromo products. libretexts.org
To control the reactivity of the aniline, the amino group can be acetylated to form an acetanilide (B955). libretexts.org This transformation attenuates the activating influence of the amino group, allowing for more controlled electrophilic substitution reactions. The acetyl group can later be removed by hydrolysis to regenerate the free amine. libretexts.org
Another important reaction of the aniline moiety is diazotization. Primary arylamines react with nitrous acid (HNO2) to form stable arenediazonium salts. libretexts.org These salts are highly useful synthetic intermediates, as the diazonio group can be replaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction. libretexts.org This allows for the introduction of a diverse range of functional groups onto the aromatic ring.
Transformations and Derivatizations of the Piperidine (B6355638) Ring System
The piperidine ring in this compound is a saturated heterocycle that can undergo various transformations. The nitrogen atom of the piperidine is a nucleophilic and basic center, allowing for reactions such as alkylation, acylation, and salt formation.
Recent advancements in synthetic methodology have provided new ways to functionalize piperidine rings. For example, enzymatic oxidation can be used to introduce hydroxyl groups onto the piperidine ring, which can then be further modified through radical cross-coupling reactions. acs.org This two-step strategy allows for the efficient synthesis of substituted piperidines, which are important motifs in many biologically active molecules. acs.org
The piperidine ring can also be synthesized through the cyclization of appropriate precursors. smolecule.com For instance, the hydrogenation of substituted pyridinium (B92312) salts can lead to the formation of piperidine derivatives. nih.gov This approach has been used in the synthesis of various complex molecules containing the piperidine scaffold.
Chemical Modifications Involving the Ethoxy Linker
The ethoxy linker in this compound connects the aniline and piperidine moieties. While seemingly a simple spacer, this linker can also be a site for chemical modification. For instance, the ether linkage can be cleaved under harsh conditions, though this is generally not a preferred synthetic route.
Strategic Utilization of this compound in Complex Molecule Synthesis
The unique combination of a reactive aniline, a versatile piperidine ring, and a modifiable linker makes this compound a strategic building block for the synthesis of complex molecules with diverse applications.
Development of Polycyclic and Fused Ring Systems
The reactivity of the aniline moiety can be harnessed to construct fused ring systems. For example, the aniline can be used as a key component in reactions that form heterocyclic rings, such as quinolines or benzimidazoles. The synthesis of 2-(benzimidazol-2-yl)-3-arylquinoxalines, which have shown potent antitumor activity, involves the reaction of substituted benzene-1,2-diamines with 3-aroylquinoxalinones. nih.gov The piperidine-containing aniline can be envisioned as a precursor to such diamines, leading to the formation of complex polycyclic structures.
Construction of Hybrid Molecules (e.g., Carbohydrate-Small Molecule Conjugates)
The concept of molecular hybridization, where two or more pharmacophores are linked together, is a promising strategy in drug design. nih.gov The functional groups on this compound make it an ideal candidate for creating such hybrid molecules. The aniline nitrogen can be used as a point of attachment for other molecular fragments, including carbohydrates. For instance, the amino group can be converted to an azide (B81097) via diazotization, which can then undergo a "click" reaction with an alkyne-functionalized carbohydrate to form a stable triazole linkage. Such carbohydrate-small molecule conjugates can exhibit improved pharmacokinetic properties or novel biological activities.
Scaffold Derivatization for Structure-Property Relationship Exploration
The systematic derivatization of the this compound scaffold is a powerful tool for exploring structure-property relationships. libretexts.orgchemspider.com By making small, controlled changes to the molecule and evaluating the impact on its physicochemical and biological properties, researchers can gain insights into the key structural features required for a desired activity. For example, in the development of ligands for the vesicular acetylcholine (B1216132) transporter, a series of aniline and heteroaromatic derivatives of piperidines were synthesized and evaluated. nih.gov This allowed for the identification of compounds with high potency and selectivity. Similarly, derivatization of N-(4-aminophenyl)piperidine has been used to improve the detection of organic acids in complex mixtures by mass spectrometry. nih.gov
Mechanistic Research and in Vitro Biological Activity Studies of 3 2 Piperidin 1 Yl Ethoxy Aniline and Its Analogues
Molecular Interactions and Binding Affinity Studies
Understanding the molecular interactions of a compound is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. Computational and experimental methods are employed to study how these molecules bind to biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecules to the active site of a macromolecular target.
While specific docking studies on 3-(2-(Piperidin-1-yl)ethoxy)aniline are not extensively documented in publicly available literature, research on analogous structures provides valuable insights. For instance, a study on piperidine-substituted ethoxy chalcones investigated their binding to the estrogen receptor-alpha (ER-α), a key target in breast cancer therapy. The docking analysis of these chalcones revealed significant binding interactions within the receptor's active site.
Similarly, docking studies on a series of new heterocyclic derivatives containing pyrazole (B372694), pyridine (B92270), and/or pyran moieties have been performed against the cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory drugs. These studies demonstrated that the molecules fit well into the active site of COX-2, with binding energies indicating favorable interactions. For example, certain derivatives exhibited binding energies ranging from -9.8 to -10.9 kcal/mol, suggesting strong binding to the target enzyme. nih.gov
In another study, novel 4-anilinoquinazoline (B1210976) derivatives were docked into the active sites of EGFR and VEGFR2, two important targets in cancer therapy. The most potent compound in this series showed strong binding affinity, highlighting the potential of the aniline (B41778) scaffold in interacting with kinase domains. ijcce.ac.ir
The binding mode of a ligand to its receptor is defined by the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These interactions are critical for the stability of the ligand-receptor complex and for the biological activity of the compound.
In the aforementioned study of piperidine-substituted ethoxy chalcones, the binding mode analysis revealed that the amine side chain of the chalcones forms crucial hydrogen bonds with key amino acid residues in the active site of ER-α. This interaction is believed to be a significant contributor to the observed antiproliferative activity.
For the heterocyclic derivatives targeting COX-2, docking results showed that the molecules form hydrogen bonds and arene-arene interactions with amino acid residues such as TYR136 and PRO154 within the enzyme's active site. nih.gov The three-dimensional representations of these docked complexes provide a visual understanding of how these ligands orient themselves to maximize favorable interactions. nih.gov
The investigation of ligand-receptor interactions for analogues of this compound provides a framework for predicting how the parent compound might interact with various biological targets and guides the design of new molecules with improved binding affinities.
In Vitro Biological Screening Methodologies (General Research Applications)
In vitro screening is a fundamental step in drug discovery, allowing for the rapid assessment of the biological activity of a large number of compounds. Various assays are employed to determine the antimicrobial, cytotoxic, and antiproliferative effects of new chemical entities.
The antimicrobial potential of compounds is typically evaluated using methods like the disc diffusion assay and the microdilution method to determine the minimum inhibitory concentration (MIC).
A study on new piperidine (B6355638) derivatives, including a compound structurally similar to the subject of this article, (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate, utilized the disc diffusion method to assess their antibacterial activity. biointerfaceresearch.com The activity was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
In a broader context, various piperidine derivatives have been screened for their antimicrobial properties. For example, a series of novel piperidine derivatives were evaluated for their antibacterial and antifungal activities using the agar (B569324) disc diffusion method. researchgate.net The results showed that some of these compounds exhibited significant inhibitory activity against a range of bacteria. researchgate.net Similarly, new tetracyclic quinobenzothiazine derivatives, synthesized from aniline precursors, were tested against reference strains and multidrug-resistant clinical isolates of bacteria, as well as mycobacteria, demonstrating the broad applicability of these screening protocols. nih.gov
The following table summarizes the antimicrobial screening methodologies used for piperidine-containing compounds.
| Screening Method | Organisms | Purpose | Reference |
| Disc Diffusion Assay | Staphylococcus aureus, Escherichia coli | To qualitatively assess antibacterial activity. | biointerfaceresearch.com |
| Agar Disc Diffusion | Various bacteria and fungi | To screen for broad-spectrum antimicrobial activity. | researchgate.net |
| Microdilution Method | Staphylococcus aureus, Enterococcus faecalis, Mycobacterium smegmatis | To determine the Minimum Inhibitory Concentration (MIC). | nih.gov |
The cytotoxic and antiproliferative activities of chemical compounds are commonly assessed using cell-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Several studies have reported the antiproliferative effects of piperidine-containing compounds against various human cancer cell lines. For example, novel 1-benzhydrylpiperazine (B193184) derivatives were evaluated against MCF-7 (breast carcinoma), HepG-2 (hepatocellular carcinoma), HeLa (cervix carcinoma), and HT-29 (colon carcinoma) cell lines using the MTT assay. nih.gov
In another study, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were screened against K562 (myelogenous leukemia), Colo-205 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and IMR-32 (neuroblastoma) human cancer cell lines. nih.gov The results indicated that some of these compounds exhibited good activity against several of the tested cell lines. nih.gov
The antiproliferative capacity of malvidin-based derivatives, which share some structural similarities with aniline compounds, was evaluated using the sulforhodamine B (SRB) method against MKN-28 (gastric carcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines. mdpi.com
The table below presents a summary of cell lines and assay methods used in the antiproliferative screening of piperidine analogues.
| Cell Line | Cancer Type | Assay Method | Reference |
| MCF-7, HepG-2, HeLa, HT-29 | Breast, Liver, Cervix, Colon | MTT Assay | nih.gov |
| K562, Colo-205, MDA-MB-231, IMR-32 | Leukemia, Colon, Breast, Neuroblastoma | MTT Assay | nih.gov |
| MKN-28, Caco-2 | Gastric, Colorectal | SRB Assay | mdpi.com |
| CCRF-CEM, K562, A549, U2OS | Leukemia, Lung, Osteosarcoma | Not specified | mdpi.com |
Advanced Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogues, researchers can identify key structural features responsible for the desired biological effect.
For compounds related to this compound, SAR studies have provided valuable insights. In the case of the piperidine-substituted ethoxy chalcones, the introduction of an amine side chain was found to enhance the anticancer potential.
An investigation into a 4-azaindole-2-piperidine compound revealed that the azaindole moiety is crucial for potency against Trypanosoma cruzi. dndi.org The study also showed that the planarity and shape of the central piperidine ring significantly influenced the activity, with an unsaturated piperidine ring leading to a tenfold increase in potency compared to its saturated counterpart. dndi.org Furthermore, replacing the piperidine with an acyclic or morpholine (B109124) ring resulted in a loss of activity, highlighting the importance of the piperidine scaffold. dndi.org
For a series of aniline-based squaraine dyes, modifying the terminal pendant groups and substituents allowed for the tuning of their photophysical properties and cellular localization, demonstrating a clear structure-property relationship. rsc.org
The synthesis and evaluation of various N-cinnamylpiperazines have also contributed to the understanding of SAR in this class of compounds, with different substitutions on the piperazine (B1678402) ring leading to a wide range of biological activities, including antiproliferative and antibacterial effects. researchgate.net
Identification of Key Pharmacophoric Elements Influencing Biological Profiles
The biological activity of this compound and its analogues is intrinsically linked to its specific molecular architecture. A pharmacophore model for this class of compounds typically consists of several key features that are essential for interaction with biological targets. These elements include a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region, all arranged in a specific three-dimensional orientation.
The core structure can be deconstructed into three primary components: the aniline moiety, the piperidine ring, and the ethoxy linker. Each of these plays a crucial role in defining the compound's biological profile.
Aniline Moiety: The primary amine group on the aniline ring is a key hydrogen bond donor and can significantly influence the electronic properties of the molecule. Its position on the phenyl ring (ortho, meta, or para) can drastically alter the binding affinity and selectivity for various receptors.
Piperidine Ring: This saturated heterocyclic system often serves as a hydrophobic anchor, fitting into corresponding pockets on the target protein. The basic nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, forming a crucial ionic interaction with acidic residues in the binding site.
Ethoxy Linker: The ether linkage and the two-carbon chain provide a specific spatial arrangement and conformational flexibility between the aniline and piperidine moieties. This linker is critical for orienting the pharmacophoric elements correctly for optimal target engagement.
Research on analogous structures, such as certain dopamine (B1211576) D3 receptor antagonists, has further refined the understanding of these pharmacophoric elements. In these studies, the core structure is often divided into a primary pharmacophore (PP) and a secondary pharmacophore (SP), connected by a linker. Modifications to any of these components can lead to significant changes in binding affinity and functional activity. For instance, the introduction of substituents on the phenyl ring or modifications to the linker length and rigidity have been shown to modulate selectivity and potency.
Table 1: Key Pharmacophoric Features and Their Postulated Roles
| Pharmacophoric Feature | Postulated Role in Biological Activity |
| Aniline Amine Group | Hydrogen bond donor, influences electronic properties |
| Piperidine Nitrogen | Hydrogen bond acceptor, potential for ionic interactions |
| Piperidine Ring | Hydrophobic anchor, van der Waals interactions |
| Phenyl Ring | Aromatic interactions (π-π stacking) |
| Ethoxy Linker | Provides optimal spatial orientation and flexibility |
Quantitative Structure-Activity Relationships (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For piperidine derivatives and related compounds, various QSAR models have been developed to predict their activity and guide the design of new, more potent analogues. nih.govnih.gov
These models often employ a range of molecular descriptors that quantify different aspects of the chemical structure. The goal is to generate a statistically robust equation that can predict the activity of new compounds before they are synthesized. Common methodologies used in the QSAR analysis of piperidine-containing compounds include:
Multiple Linear Regression (MLR): This method aims to find a linear relationship between a set of molecular descriptors and the biological activity.
Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain, capable of capturing intricate relationships between structure and activity. researchgate.net
Support Vector Machines (SVM): A machine learning technique that can be used for both linear and non-linear regression and classification tasks. nih.gov
In a study on piperidine derivatives, a QSAR model was developed using MLR and linear SVM, which resulted in determination coefficients (r²) greater than 0.85 for the training set and 0.8 for the test set, indicating good predictive ability. nih.gov Another study on furan-pyrazole piperidine derivatives used a genetic algorithm (GA) to select relevant 3D and 2D autocorrelation descriptors for an MLR model, achieving r² values between 0.742 and 0.832. nih.gov
Table 2: Examples of QSAR Methodologies Applied to Piperidine Analogues
| QSAR Method | Typical Application | Key Findings |
| Multiple Linear Regression (MLR) | Predicting toxicity and inhibitory concentrations | Can establish simple, interpretable models. nih.govnih.gov |
| Artificial Neural Networks (ANN) | Modeling complex, non-linear relationships | Often provides higher predictive accuracy than linear models. researchgate.net |
| Support Vector Machines (SVM) | Classification and regression of biological activity | Robust for both linear and non-linear data. nih.gov |
| Genetic Algorithm (GA) | Descriptor selection for QSAR models | Helps in identifying the most relevant molecular features. nih.gov |
Electronic, Steric, and Lipophilic Descriptors in SAR Analysis
Electronic Descriptors: These properties, such as charge distribution, dipole moment, and the energy of molecular orbitals (HOMO and LUMO), influence electrostatic interactions and the reactivity of the molecule. The electron-donating or -withdrawing nature of substituents on the aniline ring can significantly affect the pKa of the amine and its ability to form hydrogen bonds.
Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular volume, surface area, and specific conformational arrangements are crucial for ensuring a complementary fit within the binding site of a receptor. The introduction of bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder it through steric clashes. Regression analysis has shown that steric parameters can have a more significant effect on the antiviral activity of certain compounds than lipophilic and electronic parameters. ubaya.ac.id
Lipophilic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a critical determinant of a molecule's ability to cross cell membranes and its distribution in the body. A balanced lipophilicity is generally required for optimal oral bioavailability. Variations in lipophilicity, achieved by adding or removing hydrophobic groups, can be used to fine-tune the pharmacokinetic properties of a compound series. researchgate.net
The interplay of these three factors is complex. For instance, adding a substituent to the aniline ring can simultaneously alter its electronic properties, steric bulk, and lipophilicity, leading to a multifaceted impact on its biological activity.
Table 3: Key Descriptors in SAR Analysis and Their Significance
| Descriptor Type | Examples | Significance in Drug-Receptor Interactions |
| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges | Governs electrostatic interactions, hydrogen bonding, and reaction propensity. ubaya.ac.id |
| Steric | Molar refractivity (MR), Taft's steric parameter (Es), van der Waals volume | Determines the complementarity of fit to the binding site. ubaya.ac.id |
| Lipophilic | Partition coefficient (logP), Distribution coefficient (logD) | Influences membrane permeability, solubility, and plasma protein binding. ubaya.ac.idresearchgate.net |
Elucidation of Proposed Molecular Mechanisms of Action within Biological Systems
The molecular mechanism of action for this compound and its analogues is believed to involve direct interaction with specific molecular targets, leading to a cascade of cellular events. While the precise targets for this specific compound are not extensively documented in publicly available literature, insights can be drawn from the study of structurally similar molecules.
Analogues of this compound have been investigated for their effects on various receptor systems. For example, a structurally related compound, N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline, has been studied for its analgesic properties, which are likely mediated through interactions with opioid receptors. The mechanism is thought to involve binding to these receptors, which in turn modulates downstream signaling pathways related to pain perception.
Furthermore, research on other piperidine-containing molecules has revealed activities at dopamine and serotonin (B10506) transporters, as well as muscarinic receptors. researchgate.net The specific biological response is determined by which receptor the compound binds to with the highest affinity and whether it acts as an agonist (activator) or an antagonist (blocker).
The proposed general mechanism involves the following steps:
Binding to the Target: The compound binds to a specific pocket on a receptor or enzyme. The pharmacophoric elements discussed previously (hydrogen bond donors/acceptors, hydrophobic regions) form key interactions with complementary amino acid residues in the binding site.
Conformational Change: The binding event induces a conformational change in the target protein.
Signal Transduction: This conformational change either initiates or blocks a downstream signaling cascade within the cell. This could involve the activation or inhibition of G-proteins, modulation of ion channel activity, or alteration of enzymatic function.
Biological Response: The culmination of these signaling events leads to the observed physiological or pharmacological effect.
Molecular docking studies, a computational technique that predicts the preferred orientation of a molecule when bound to a target, are often used to visualize and analyze these interactions at an atomic level.
Future Research Directions and Emerging Paradigms
Innovations in Synthetic Strategies for High-Value Analogues
The core structure of 3-(2-(Piperidin-1-yl)ethoxy)aniline, featuring a piperidine (B6355638) ring, an ethoxy linker, and an aniline (B41778) moiety, serves as a versatile scaffold for generating high-value analogues. Modern synthetic chemistry offers several innovative pathways to create structurally diverse libraries of these compounds with enhanced precision and efficiency.
Recent advancements focus on methods like metal-catalyzed cyclization, asymmetric synthesis, and green chemistry approaches. mdpi.comchemrxiv.org For instance, iron-catalyzed reductive amination and borenium-catalyzed hydrogenation represent newer, more efficient methods for creating substituted piperidine rings. mdpi.com One-pot cyclization/reduction cascades of halogenated amides provide a streamlined route to piperidine synthesis. mdpi.com The "escape from flatland" approach, which emphasizes the creation of more three-dimensional and saturated structures, is guiding the synthesis of spirocyclic piperidinone derivatives to improve interaction with protein binding sites. mdpi.com Furthermore, green synthesis methods, such as using water as a solvent for the reduction of nitroarenes to anilines, are being developed to make the production of aniline derivatives more environmentally friendly. chemrxiv.orgresearchgate.net
These advanced strategies allow for precise modifications to the piperidine, aniline, or linker components, enabling the systematic exploration of structure-activity relationships (SAR).
Table 1: Innovative Synthetic Strategies for Piperidine and Aniline Derivatives
| Synthetic Strategy | Description | Key Advantages | Potential Application for Analogues |
|---|---|---|---|
| Asymmetric Synthesis | Methods that create specific stereoisomers of chiral molecules. This can involve chiral catalysts or auxiliaries to guide the reaction pathway. | Produces enantiomerically pure compounds, which can have significantly different biological activities and safety profiles. | Generation of specific enantiomers of analogues with substitutions on the piperidine ring to optimize target binding. |
| Metal-Catalyzed Cyclization | Use of transition metal catalysts (e.g., Palladium, Iron) to facilitate the formation of the piperidine ring from acyclic precursors. mdpi.com | High efficiency, good functional group tolerance, and ability to create complex ring systems in a single step. mdpi.com | Efficiently constructing the core piperidine scaffold while allowing for diverse functionalization. |
| Multi-Component Reactions | Reactions where three or more starting materials combine in a single operation to form a product that contains significant portions of all reactants. | Increases synthetic efficiency, reduces waste, and allows for rapid generation of diverse compound libraries. | Rapidly creating a wide array of analogues by varying the aniline, piperidine precursor, and other components. |
| Green Chemistry Approaches | Development of chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes using water as a solvent or employing safer reagents. chemrxiv.orgresearchgate.net | Environmentally friendly, safer, and often more cost-effective. researchgate.net | Sustainable manufacturing of lead compounds and their precursors. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and predictive evaluation of novel compounds. For derivatives of this compound, these computational tools can analyze vast datasets to identify patterns linking chemical structures to biological activities and physicochemical properties.
ML models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing data from piperidine and aniline derivatives to predict the efficacy and properties of new, untested analogues. nih.gov These models can help prioritize which compounds to synthesize, saving significant time and resources. For instance, AI can be used to predict a compound's ability to cross the blood-brain barrier (BBB), a critical property for central nervous system (CNS) drug candidates. nih.gov By analyzing molecular descriptors, AI algorithms can discriminate between potential inhibitors and non-inhibitors of a specific target. nih.gov This chemoinformatics-based approach allows for the early identification of promising seed scaffolds for further development. chemdiv.com
Table 2: AI and Machine Learning Workflow in Compound Design
| Step | Description | Tools and Techniques | Outcome |
|---|---|---|---|
| 1. Data Collection & Curation | Gathering and standardizing data on known piperidine/aniline derivatives, including their structures and measured biological activities. | Chemical databases, literature mining. | A high-quality dataset for training ML models. |
| 2. Feature Engineering | Converting chemical structures into numerical descriptors (e.g., molecular weight, lipophilicity, topological fingerprints). | Molecular modeling software, RDKit, PaDEL-Descriptor. | A machine-readable representation of the molecules. |
| 3. Model Training | Using the curated dataset to train ML algorithms (e.g., random forest, neural networks) to recognize structure-activity relationships. | Scikit-learn, TensorFlow, PyTorch. | A predictive model that can estimate the activity of new compounds. |
| 4. Virtual Screening & Design | Using the trained model to screen virtual libraries of novel analogues or to generate entirely new structures with desired properties. | Generative models (e.g., GANs, VAEs), virtual screening platforms. | A prioritized list of novel candidate compounds for synthesis and testing. |
| 5. Iterative Optimization | Synthesizing and testing the top-predicted compounds and feeding the new data back into the model to improve its accuracy. | Laboratory synthesis and biological assays. | Refined models and lead compounds with improved properties. |
Exploration of Novel Biological Targets and Therapeutic Pathways
While initial research may focus on known targets, a key future direction is the identification of novel biological targets and therapeutic pathways for analogues of this compound. The structural motifs present in this compound are common pharmacophores that can interact with a wide range of proteins.
Derivatives of piperidine and aniline have shown affinity for a variety of targets beyond their initial design, suggesting a broad potential for therapeutic applications. For example, different piperidine derivatives have been identified as potent ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), a key component in cholinergic neurons, making them relevant for studying neurodegenerative diseases. nih.gov Other related structures act as antagonists for histamine (B1213489) H3 and sigma-1 (σ1R) receptors, which are targets for pain and neurological disorders. nih.gov More recently, aniline-based structures have been explored as inhibitors of targets like Mer-tyrosine kinase (MERTK) in cancer and the NLRP3 inflammasome in inflammatory diseases. nih.govcore.ac.uk
The exploration of these and other potential targets could lead to the repurposing of this chemical scaffold for new indications, including oncology, immunology, and CNS disorders. nih.govnih.gov
Table 3: Potential Novel Biological Targets for Analogues
| Target | Biological Function | Potential Therapeutic Area |
|---|---|---|
| Vesicular Acetylcholine Transporter (VAChT) | Transports acetylcholine into synaptic vesicles, essential for cholinergic neurotransmission. nih.gov | Alzheimer's Disease, Cognitive Disorders. nih.gov |
| Sigma-1 Receptor (σ1R) | A chaperone protein at the mitochondria-associated ER membrane involved in cellular stress responses and neuronal signaling. nih.gov | Neuropathic Pain, Neuroprotection. nih.gov |
| Mer-Tyrosine Kinase (MERTK) | A receptor tyrosine kinase involved in cell survival, proliferation, and immune regulation. Overexpressed in various cancers. nih.gov | Oncology (e.g., Lung Cancer, Melanoma). nih.gov |
| NLRP3 Inflammasome | A multi-protein complex that triggers inflammatory responses by activating caspase-1 and releasing pro-inflammatory cytokines. core.ac.uk | Inflammatory Diseases (e.g., Gout, Atherosclerosis). |
| Organic Cation Transporter 3 (OCT3) | A transporter involved in the disposition of endogenous molecules and drugs, expressed in the blood-brain barrier. nih.gov | Drug-Drug Interactions, CNS Drug Delivery. nih.gov |
| Translocator Protein (TSPO) | A protein primarily located in the outer mitochondrial membrane, with expression linked to neuroinflammation and neuronal damage. nih.gov | Neuroinflammation, Diagnosis of CNS diseases. nih.gov |
Development of Advanced Screening Platforms and Methodologies
To efficiently evaluate the vast number of analogues that can be generated, the development and application of advanced screening platforms are crucial. High-throughput screening (HTS) allows for the rapid testing of large chemical libraries against specific biological targets. chemdiv.com
Modern HTS platforms utilize automated liquid handling and multi-mode signal detection, enabling assays in high-density formats like 1536-well plates. chemdiv.combmglabtech.com A variety of detection methods, such as fluorescence intensity, fluorescence polarization (FP), and time-resolved fluorescence energy transfer (TR-FRET), can be employed to measure compound activity against diverse target classes, including receptors and enzymes. bmglabtech.com For instance, a fluorescent substrate like 4-Di-1-ASP can be used in cell-based assays to screen for inhibitors of transporters like OCT3. nih.gov
Beyond primary screening, a cascade of secondary and orthogonal assays is necessary to confirm hits, eliminate false positives, and characterize the mechanism of action. chemdiv.com The development of focused screening libraries, which contain compounds with a higher probability of hitting a specific target family (e.g., kinases, GPCRs), can also increase the efficiency of hit discovery. thermofisher.com Ultra-high-throughput methods, such as bead-based screening, offer the potential to screen millions to billions of compounds, further accelerating the discovery process. nih.gov
Table 4: Advanced Screening Methodologies
| Methodology | Principle | Throughput | Application |
|---|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of large compound libraries using miniaturized assays and robotic handling. chemdiv.com | 10,000s to 100,000s of compounds per day. | Primary screening to identify "hit" compounds against a specific target. chemdiv.com |
| Fragment-Based Screening (FBS) | Screening libraries of low-molecular-weight compounds ("fragments") to identify weak but efficient binders, which are then optimized into potent leads. | Lower than HTS, but focused on quality of hits. | Identifying novel binding sites and generating lead compounds with high ligand efficiency. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to measure the effects of compounds on complex cellular phenotypes (e.g., cell morphology, protein localization). | Lower than HTS, but provides more detailed biological information. | Phenotypic screening, toxicology studies, and understanding mechanism of action. |
| DNA-Encoded Library (DEL) Technology | Screening vast libraries of compounds where each molecule is attached to a unique DNA barcode for identification. | 100s of millions to billions of compounds. | Rapidly identifying binders to a purified protein target without needing a functional assay. |
| Fluorescence-Activated Cell Sorting (FACS)-Based Screening | Screening bead-based libraries where "hit" beads are identified and sorted based on fluorescence. nih.gov | Up to 10^8 beads in a 10-hour period. nih.gov | Screening extremely large combinatorial libraries for binders to a fluorescently labeled target. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-(Piperidin-1-yl)ethoxy)aniline, and what key reaction steps are involved?
- Answer: The compound is typically synthesized via nucleophilic substitution. For example, reacting 3-aminophenol derivatives with 1-(2-chloroethyl)piperidine under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) to replace the chloride with the ethoxy-aniline group. Purification often involves flash chromatography (e.g., DCM/MeOH with NH₃) . A related derivative, 4-(2-(piperidin-1-yl)ethoxy)aniline, was synthesized using similar methods .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection (>98% purity) is standard for purity assessment . Mass spectrometry (MS) validates molecular weight, and elemental analysis ensures stoichiometric consistency .
Q. What are the recommended storage conditions for this compound to ensure its stability over time?
- Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and light, as the aniline group is oxidation-sensitive. Stability studies suggest minimal degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during nucleophilic substitution reactions?
- Answer: Key optimizations include:
- Solvent choice: Polar aprotic solvents like acetonitrile enhance reactivity .
- Catalyst use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve chloride displacement efficiency .
- Temperature control: Maintaining 60°C minimizes side reactions (e.g., over-alkylation) .
Post-reaction, fractional distillation or recrystallization from ethanol can further purify the product .
Q. What strategies are employed to identify and control genotoxic impurities in this compound during pharmaceutical intermediate synthesis?
- Answer: Impurity profiling involves:
- LC-MS/MS: Detects trace impurities (e.g., residual 1-(2-chloroethyl)piperidine) at ppm levels .
- Derivatization: Reacting with dansyl chloride enhances UV detection sensitivity for amine byproducts .
- Process controls: Strict pH monitoring during synthesis reduces hydrolysis byproducts .
Q. What role does this compound play in the synthesis of β-secretase inhibitors or other therapeutic agents?
- Answer: The compound serves as a key intermediate in drug candidates targeting neurodegenerative diseases. For example:
- β-Secretase inhibitors: The piperidine-ethoxy-aniline moiety acts as a pharmacophore, enhancing blood-brain barrier penetration .
- Kinase inhibitors: Derivatives like pacritinib (a JAK2 inhibitor) utilize similar scaffolds for selective binding .
Structure-activity relationship (SAR) studies often modify the piperidine ring or ethoxy linker to optimize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
